Heptaprenol

Apoptosis Cancer Research Caspase Activation

Heptaprenol is a C35 polyprenol—a long-chain isoprenoid alcohol composed of seven isoprene units—that functions as a membrane-integral lipid carrier in the biosynthesis of bacterial cell envelope components, including peptidoglycan and wall teichoic acids. The compound exists in multiple stereoisomeric forms; the (Z4,E2,ω)-heptaprenol configuration is particularly relevant for preparative studies of prokaryotic glycobiology , while all-E-heptaprenol (CAS 32304-16-8, molecular weight 494.83 g/mol, C35H58O) is the commercially available synthetic form.

Molecular Formula C35H58O
Molecular Weight 494.8 g/mol
Cat. No. B116763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptaprenol
Synonyms(all-E)-3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-ol
Molecular FormulaC35H58O
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C
InChIInChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+
InChIKeyGXDCABNKZQORKZ-YUIIPXGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Heptaprenol Procurement Guide: C35 Polyprenol Specifications and Core Properties


Heptaprenol is a C35 polyprenol—a long-chain isoprenoid alcohol composed of seven isoprene units—that functions as a membrane-integral lipid carrier in the biosynthesis of bacterial cell envelope components, including peptidoglycan and wall teichoic acids [1]. The compound exists in multiple stereoisomeric forms; the (Z4,E2,ω)-heptaprenol configuration is particularly relevant for preparative studies of prokaryotic glycobiology [1], while all-E-heptaprenol (CAS 32304-16-8, molecular weight 494.83 g/mol, C35H58O) is the commercially available synthetic form . Heptaprenol is naturally found in non-heterocystous cyanobacteria and serves as a key intermediate in terpenoid biosynthesis [2].

Why Generic Polyprenol Substitution Fails: Heptaprenol's Chain-Length Specificity in Biological Systems


Polyprenols cannot be generically interchanged because their biological function is exquisitely dependent on isoprene chain length and stereochemistry. The seven-unit C35 scaffold of heptaprenol occupies a distinct functional niche between shorter prenols (e.g., farnesol, C15) that fail to induce apoptosis [1] and longer polyprenols (e.g., undecaprenol, C55; dolichol, C70-120) that serve fundamentally different cellular roles—bacterial cell wall biosynthesis versus eukaryotic glycoprotein synthesis, respectively [2]. Dihydroheptaprenol (C35) uniquely combines the minimal seven-unit length required for caspase-3-mediated apoptosis with a safety profile that differs markedly from longer-chain analogs [3]. These chain-length-dependent properties mean that substituting a C40, C45, or C55 polyprenol for heptaprenol will alter or abolish the intended biological outcome, particularly in assays involving glycosyltransferase substrate specificity or immune modulation.

Heptaprenol Evidence Guide: Head-to-Head Comparative Performance Data for Scientific Procurement


Heptaprenol vs. Farnesol and Geranylgeraniol: Apoptosis Induction Requires ≥7 Isoprene Units

Dihydroheptaprenyl phosphate (C35, 7 isoprene units) induces apoptosis in U937 human leukemia cells in a dose- and time-dependent manner, whereas farnesyl phosphate (C15, 3 units) and geranylgeranyl phosphate (C20, 4 units) fail to induce any DNA fragmentation [1]. The apoptosis signal is specifically mediated by caspase-3-like (CPP32-like) activation and is inhibitable by DEVD-CHO, a caspase-3-specific inhibitor, but not by YVAD-CHO, a caspase-1 inhibitor [1].

Apoptosis Cancer Research Caspase Activation

Heptaprenol (C35) vs. Octaprenol (C40) and Nonaprenol (C45): Differential Species-Specific Occurrence in Cyanobacteria

In a survey of filamentous and unicellular cyanobacteria, heptaprenol (C35), octaprenol (C40), and a suite of nonaprenols (C45) were all present in non-heterocystous cyanobacteria, but all three polyprenol classes were absent in heterocystous cyanobacterial species [1]. This differential distribution provides a taxonomic marker: the presence or absence of C35-C45 polyprenols can distinguish cyanobacterial cell types [1].

Natural Products Cyanobacteria Geochemistry

Heptaprenol (m/z 512.4) vs. Hexaprenol (m/z 444.4) and Decaprenol (m/z 716.6): LC-MS Differentiation by Chain Length

LC-MS analysis of yeast expressing TkCPT6, a cis-prenyltransferase, revealed a series of polyisoprenes detected as NH4+ adduct ions with distinct m/z values corresponding to chain length: hexaprenol (C30) at m/z 444.4, heptaprenol (C35) at m/z 512.4, octaprenol (C40) at m/z 580.5, nonaprenol (C45) at m/z 648.6, and decaprenol (C50) at m/z 716.6 [1]. The corresponding dihydro-forms (saturated α-isoprene unit) each appear at m/z +2 Da [1]. This systematic mass difference of approximately 68 Da per additional isoprene unit enables unambiguous identification of heptaprenol in complex biological extracts.

Analytical Chemistry Mass Spectrometry Yeast Expression Systems

Dihydroheptaprenol (DHP) in Miniature Pigs vs. Mice: 70-Fold Difference in Effective Immunostimulatory Dose

Intramuscular injection of dihydroheptaprenol (DHP) markedly stimulated peripheral blood neutrophil generation and enhanced phagocytic activity in both miniature pigs and mice, but with a striking species-dependent potency difference. In miniature pigs, the effective dose was 1.4 mg/kg, which is approximately 70-fold lower than the 100 mg/kg required in mice [1]. The neutrophils generated in pigs exhibited both enhanced phagocytic activity against latex particles and enhanced bactericidal killing activity against Escherichia coli [1].

Immunopharmacology Neutrophil Activation Translational Research

Heptaprenol (C35) vs. Undecaprenol (C55) and Dolichol (C70-120): Distinct Stereochemical and Functional Domains

Heptaprenol (C35) and undecaprenol (C55) share structural homology as polyprenols but occupy fundamentally different functional domains. Undecaprenol is the native C55 lipid carrier for bacterial peptidoglycan and wall teichoic acid biosynthesis [1]; heptaprenol (C35) is too short to functionally replace undecaprenol in vivo but serves as a critical synthetic intermediate and tool compound for studying the undecaprenol-dependent biosynthetic machinery [1]. The (Z4,E2,ω)-heptaprenol stereochemistry mimics the poly-cis, di-trans configuration of bacterial undecaprenol, making it the preferred model substrate for bacterial enzyme lipid specificity assays [2]. In eukaryotes, dolichol (C70-120) functions as the glycosyl carrier for N-linked glycoprotein synthesis, a role that heptaprenol cannot fulfill due to insufficient chain length [3].

Bacterial Cell Wall Biosynthesis Lipid Carriers Stereochemistry

Heptaprenol Application Scenarios: Where Chain-Length Specificity Drives Procurement Decisions


Apoptosis and Caspase-3 Pathway Research: Minimal Functional Scaffold Studies

Researchers investigating polyprenyl-phosphate-mediated apoptosis should procure dihydroheptaprenyl phosphate (C35) as the minimal functional scaffold. Evidence shows that farnesyl phosphate (C15) and geranylgeranyl phosphate (C20) do not induce DNA fragmentation, while dihydroheptaprenyl phosphate (C35) triggers caspase-3-dependent apoptosis [1]. Heptaprenol provides the shortest chain length capable of activating this pathway, making it the optimal tool for structure-activity relationship studies aimed at identifying the minimal pharmacophore and developing targeted anticancer agents.

Bacterial Cell Wall Biosynthesis Assay Development: Undecaprenol Surrogate

Heptaprenol, particularly the (Z4,E2,ω)-stereoisomer, is the preferred synthetic surrogate for the native C55 undecaprenol in assays of bacterial glycosyltransferases and cell wall biosynthetic enzymes [2]. Its gram-scale synthetic accessibility [2] contrasts with the challenging synthesis of undecaprenol, enabling high-throughput screening of GTase inhibitors using FRET-based assays where the heptaprenol lipid chain serves as a tunable scaffold [3]. Laboratories developing antibiotics targeting lipid II biosynthesis should procure heptaprenol as a cost-effective, scalable starting material.

Immunomodulation and Neutrophil Activation Studies in Large Animal Models

For translational immunopharmacology studies in porcine models, dihydroheptaprenol (DHP) offers a unique advantage: the effective immunostimulatory dose in miniature pigs is approximately 1.4 mg/kg—roughly 70-fold lower than the 100 mg/kg required in mice [4]. This species-dependent potency makes DHP an attractive candidate for studies of innate immune enhancement in large animals, particularly where neutrophil-mediated bacterial clearance is the therapeutic endpoint [4] [5].

Cyanobacterial Biomarker and Petroleum Precursor Geochemistry

Geochemists and natural product chemists analyzing cyanobacterial contributions to petroleum or sedimentary organic matter should utilize heptaprenol (C35) as a diagnostic biomarker. Its presence, alongside octaprenol (C40) and nonaprenol (C45), specifically identifies non-heterocystous cyanobacteria, distinguishing them from heterocystous species where these polyprenols are absent [6]. LC-MS detection at m/z 512.4 provides a definitive analytical signature for C35 polyprenol identification in complex environmental samples [7].

Technical Documentation Hub

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